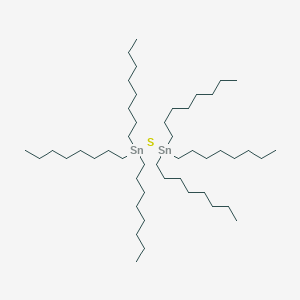
Hexaoctyldistannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaoctyldistannathiane is a chemical compound that belongs to the family of organotin compounds. It is a highly lipophilic compound that is used in various scientific research applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Scientific Research Applications
Hexaoctyldistannathiane has various scientific research applications. One of the most significant applications of the compound is in the field of catalysis. The compound has been used as a catalyst in various organic reactions, including the synthesis of esters, amides, and carboxylic acids. The compound has also been used as a catalyst in the polymerization of olefins.
Mechanism Of Action
The mechanism of action of Hexaoctyldistannathiane is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various reactions. The compound has a high affinity for electron-rich molecules and can act as a nucleophile in certain reactions.
Biochemical And Physiological Effects
Hexaoctyldistannathiane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound can cause toxicity in certain organisms. The compound has been shown to have a toxic effect on the reproductive system of certain animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Hexaoctyldistannathiane in lab experiments is its high lipophilicity. The compound can easily penetrate cell membranes and can be used in various cellular assays. However, the compound is also highly toxic and requires careful handling and disposal.
Future Directions
There are various future directions for the research on Hexaoctyldistannathiane. One of the most significant directions is the development of new synthesis methods for the compound. The development of new synthesis methods can lead to the production of more pure and stable forms of the compound. Another direction is the study of the compound's potential applications in the field of medicine. The compound has shown potential as a catalyst in the synthesis of various drugs. Finally, the study of the compound's toxicity and environmental impact is also an important future direction. The compound has been shown to have toxic effects on certain organisms and can potentially have a negative impact on the environment.
Conclusion:
Hexaoctyldistannathiane is a highly lipophilic organotin compound that has various scientific research applications. The compound has been used as a catalyst in various organic reactions and has shown potential as a catalyst in the synthesis of various drugs. However, the compound is also highly toxic and requires careful handling and disposal. Future research on the compound should focus on the development of new synthesis methods, the study of its potential applications in medicine, and its toxicity and environmental impact.
Synthesis Methods
Hexaoctyldistannathiane can be synthesized through various methods. One of the most common methods is the reaction of octylmagnesium bromide with tin tetrachloride. The reaction produces a mixture of hexaoctyldistannathiane and other organotin compounds. The compound can also be synthesized through the reaction of octyl lithium with tin (II) chloride.
properties
CAS RN |
13413-18-8 |
|---|---|
Product Name |
Hexaoctyldistannathiane |
Molecular Formula |
C48H102SSn2 |
Molecular Weight |
948.8 g/mol |
IUPAC Name |
trioctyl(trioctylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C8H17.S.2Sn/c6*1-3-5-7-8-6-4-2;;;/h6*1,3-8H2,2H3;;; |
InChI Key |
AXIPKWBIXSFROG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Other CAS RN |
13413-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



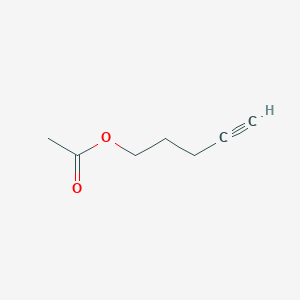
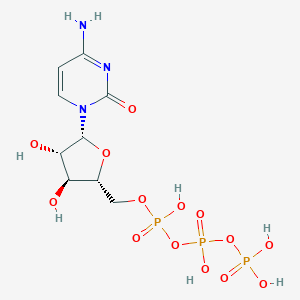


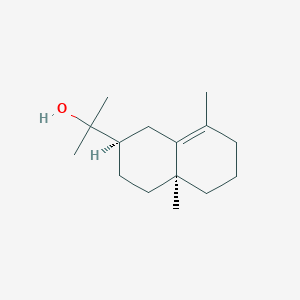
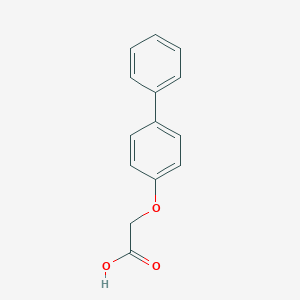
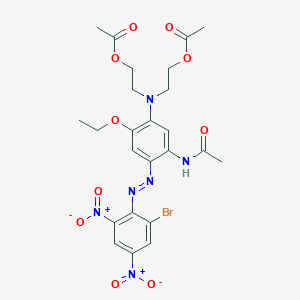
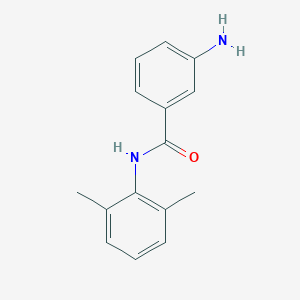
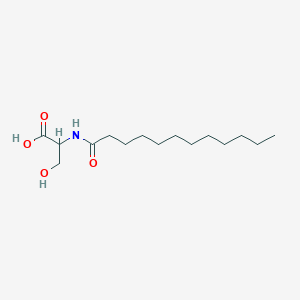
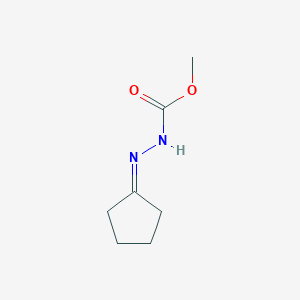
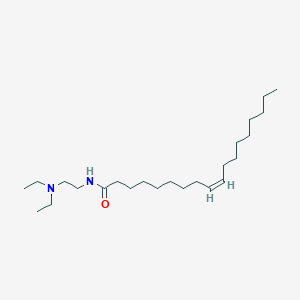
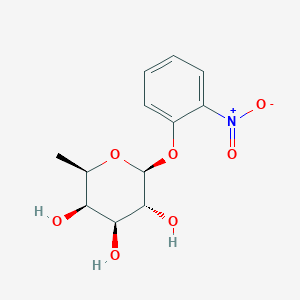
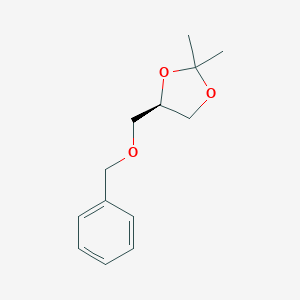
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)